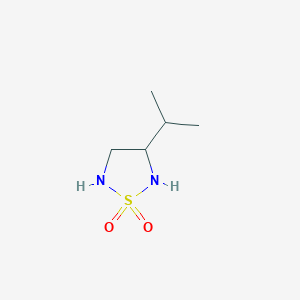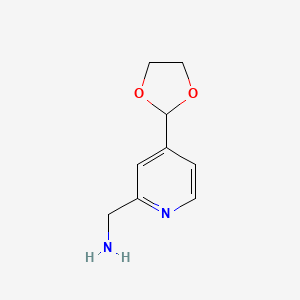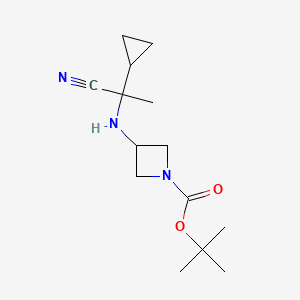
Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2
Preparation Methods
The synthesis of Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl group and the cyano-cyclopropylethylamine moiety. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, cyclopropylamine, and cyanogen bromide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The azetidine ring provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Tert-butyl 3-((1-cyano-1-cyclopropylethyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-aminoazetidine-1-carboxylate: This compound lacks the cyano-cyclopropylethylamine moiety, making it less versatile in certain synthetic applications.
1-Boc-3-aminoazetidine: This compound is similar but has different protective groups, affecting its reactivity and stability.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure, leading to different chemical properties and applications.
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-[(1-cyano-1-cyclopropylethyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-7-11(8-17)16-14(4,9-15)10-5-6-10/h10-11,16H,5-8H2,1-4H3 |
InChI Key |
ZWNABAVMGHNQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C)(C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B14864533.png)
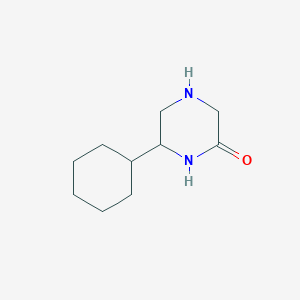
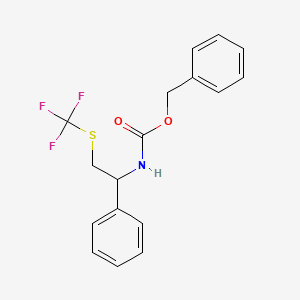
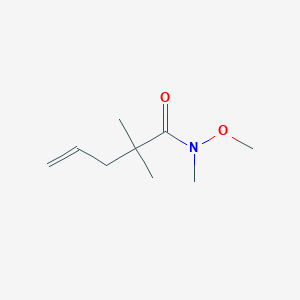

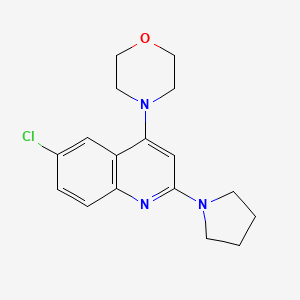
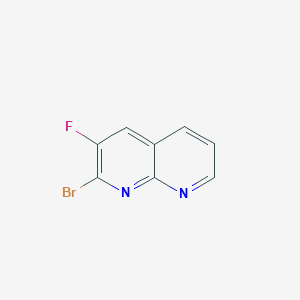

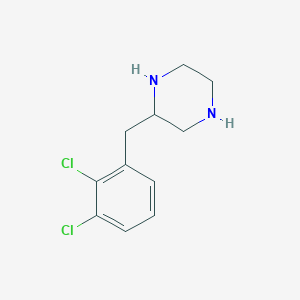
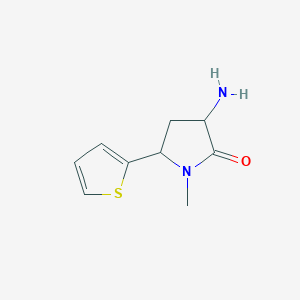
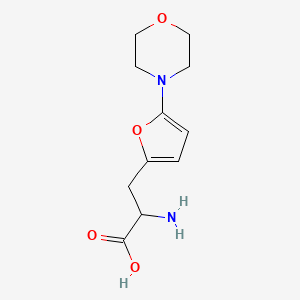
![Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride](/img/structure/B14864597.png)
